诺万comycin盐酸盐

描述

诺万comycin (盐酸盐) 是一种糖肽类抗生素,在结构上与万古霉素相关。 它主要用于治疗由革兰氏阳性菌引起的严重感染,包括耐甲氧西林金黄色葡萄球菌和耐甲氧西林表皮葡萄球菌 . 诺万comycin 在中国研发,并已广泛使用超过三十年 .

科学研究应用

Pharmacokinetics and Pharmacodynamics

A study on the population pharmacokinetics of norvancomycin revealed a two-compartment model with significant inter-individual variability. The clearance rates were influenced by renal function, with distinct pharmacokinetic parameters established for patients with varying levels of kidney function. The study emphasized the importance of the area under the concentration-time curve (AUC) to minimum inhibitory concentration (MIC) ratio in predicting clinical outcomes .

Case Study: Osteomyelitis in Pediatric Patients

A retrospective study conducted at Hebei Children’s Hospital analyzed 208 pediatric patients treated for acute hematogenous osteomyelitis with either norvancomycin or vancomycin from January 2015 to February 2023. Key findings included:

- Efficacy : Both treatments showed comparable efficacy, with no significant differences in adverse events.

- Cost-effectiveness : The total hospitalization cost was significantly lower for the norvancomycin group (¥28,765.35 ± ¥11,835.98) compared to the vancomycin group (¥43,776.06 ± ¥33,365.30), indicating a more economical treatment option without compromising safety or efficacy .

| Treatment Group | Total Hospitalization Cost (¥) | Clinical Efficacy Cost Ratio | Bacteriological Clearance Cost Ratio |

|---|---|---|---|

| Norvancomycin | 28,765.35 ± 11,835.98 | 290.44 | 356.14 |

| Vancomycin | 43,776.06 ± 33,365.30 | 437.76 | 576.30 |

Safety Profile

The adverse effects associated with norvancomycin are similar to those of vancomycin and include nephrotoxicity, ototoxicity, rash, and gastrointestinal disturbances . Monitoring for these side effects is essential during treatment.

Research Applications

Norvancomycin has also been explored in various research contexts:

作用机制

诺万comycin 通过抑制细菌细胞壁合成发挥抗菌作用。 它与细胞壁前体单元的 D-丙氨酰-D-丙氨酸末端结合,阻止其掺入肽聚糖基质中,而肽聚糖基质对于细菌细胞壁完整性至关重要。 这种抑制导致细菌细胞裂解和死亡 .

类似化合物:

万古霉素: 在结构上与诺万comycin 类似,万古霉素也抑制细胞壁合成,但在多肽的 N 末端具有甲基.

替考拉宁: 另一种糖肽类抗生素,具有类似的作用机制,但药代动力学特性不同。

达巴万星: 一种脂糖肽类抗生素,具有更长的半衰期和类似的抗菌谱。

诺万comycin 的独特性: 诺万comycin 由于其与万古霉素的结构差异而具有独特性,特别是没有 N-甲基。 这种差异可能有助于其独特的药代动力学和药效学特性,使其成为治疗由耐药菌引起的感染的有价值的替代品 .

准备方法

合成路线和反应条件: 诺万comycin 由东方链霉菌发酵产生,该菌种是从中国贵州省的土壤样本中分离得到的 . 发酵液经处理提取和纯化抗生素。

工业生产方法: 诺万comycin 的工业生产涉及多个步骤,包括发酵、提取和纯化。 发酵过程经过优化,以最大限度地提高诺万comycin 的产量。 发酵后,将发酵液过滤,并使用溶剂提取抗生素。 然后,使用高效液相色谱 (HPLC) 等技术纯化粗提物,以获得最终产品 .

化学反应分析

反应类型: 诺万comycin 会发生多种化学反应,包括氧化、还原和取代。 这些反应对于修饰化合物以提高其功效和减少副作用至关重要。

常用试剂和条件:

氧化: 常用的氧化剂,如高锰酸钾和过氧化氢,可用于氧化诺万comycin。

还原: 硼氢化钠和氢化铝锂等还原剂用于还原反应。

取代: 取代反应通常涉及卤素和烷基化剂等试剂。

主要形成的产物: 从这些反应中形成的主要产物包括诺万comycin 的各种衍生物,它们可能具有不同的药理性质和改善的治疗特性 .

相似化合物的比较

Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action but different pharmacokinetic properties.

Dalbavancin: A lipoglycopeptide antibiotic with a longer half-life and similar antibacterial spectrum.

Uniqueness of Norvancomycin: Norvancomycin is unique due to its structural differences from vancomycin, specifically the absence of an N-methyl group. This difference may contribute to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable alternative in treating infections caused by resistant bacteria .

生物活性

Norvancomycin hydrochloride (NVCM) is a glycopeptide antibiotic that has gained attention for its efficacy against Gram-positive bacterial infections, particularly those caused by methicillin-resistant strains. This article delves into the biological activity of NVCM, summarizing its mechanisms, pharmacokinetics, clinical applications, and comparative studies with other antibiotics.

NVCM is structurally similar to vancomycin but differs by the absence of an N-methyl group at the N-terminus of the polypeptide chain. This structural modification contributes to its antibacterial properties. Like vancomycin, NVCM exerts its effects by inhibiting cell wall synthesis in bacteria, specifically targeting the D-alanyl-D-alanine terminus of peptidoglycan precursors, which is crucial for bacterial cell wall integrity.

Spectrum of Activity

NVCM has demonstrated significant activity against a variety of Gram-positive bacteria:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Methicillin-resistant Staphylococcus epidermidis

- Penicillin-resistant Streptococcus pneumoniae

- Clostridium difficile

In vitro studies indicate that NVCM's antibacterial activity is comparable to that of vancomycin. For instance, a comparative study showed that while NVCM maintains a strong efficacy against MRSA, some impurities derived from it exhibit reduced antibacterial properties .

Comparative Efficacy

The following table summarizes the antibacterial activity of NVCM compared to vancomycin and its impurities:

| Compound | Activity Against MRSA | Activity Against Enterococci | Activity Against E. coli |

|---|---|---|---|

| Norvancomycin (NVCM) | High | Moderate | None |

| Vancomycin | High | Moderate | None |

| Impurity 1 (Desvancosaminyl) | Low | Low | None |

| Impurity 2 (Aglucovancomycin) | Moderate | Low | None |

| Impurity 3 | Similar to NVCM | Low | None |

Distribution Characteristics

NVCM exhibits favorable pharmacokinetic properties that enhance its therapeutic potential. A study on ocular pharmacokinetics revealed significant tissue penetration:

- Cornea: 2105.45 ± 919.89 μg/g

- Conjunctiva: 3033.92 ± 1061.95 μg/g

- Iris: 1570.19 ± 402.87 μg/g

- Ciliary Body: 181.94 ± 47.11 μg/g

- Aqueous Humour: 29.78 ± 4.90 μg/mL

- Plasma: 26.89 ± 5.57 μg/mL

These results indicate that NVCM achieves high concentrations in ocular tissues, suggesting potential use in treating ocular infections .

Clinical Applications and Case Studies

NVCM has been utilized in various clinical settings, particularly in treating severe infections such as endocarditis and osteomyelitis. A retrospective study involving pediatric patients indicated successful treatment outcomes with NVCM in cases where traditional therapies were inadequate .

Case Study: Clostridium difficile Infection

A notable case involved a one-month-old infant diagnosed with Clostridium difficile infection (CDI). Following extensive antibiotic treatment, the patient exhibited severe diarrhea and elevated inflammatory markers. Treatment with NVCM led to significant improvement and restoration of normal intestinal flora, highlighting its effectiveness in managing CDI .

Safety Profile

The safety profile of NVCM appears favorable, with minimal ototoxicity reported in animal studies after multiple intravenous administrations . However, further research is necessary to fully establish its long-term safety in diverse populations.

属性

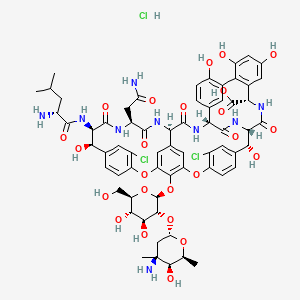

IUPAC Name |

(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[[(2R)-2-amino-4-methylpentanoyl]amino]-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H73Cl2N9O24.ClH/c1-22(2)11-33(68)57(87)75-48-50(82)25-6-9-37(31(66)13-25)96-39-15-27-16-40(54(39)100-64-55(53(85)52(84)41(21-77)98-64)99-43-20-65(4,70)56(86)23(3)95-43)97-38-10-7-26(14-32(38)67)51(83)49-62(92)74-47(63(93)94)30-17-28(78)18-36(80)44(30)29-12-24(5-8-35(29)79)45(59(89)76-49)73-60(90)46(27)72-58(88)34(19-42(69)81)71-61(48)91;/h5-10,12-18,22-23,33-34,41,43,45-53,55-56,64,77-80,82-86H,11,19-21,68,70H2,1-4H3,(H2,69,81)(H,71,91)(H,72,88)(H,73,90)(H,74,92)(H,75,87)(H,76,89)(H,93,94);1H/t23-,33+,34-,41+,43-,45+,46+,47-,48+,49-,50+,51+,52+,53-,55+,56+,64-,65-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWFHCJFZGXUAT-UMXPSMRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)N)O)Cl)CO)O)O)(C)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)N)O)Cl)CO)O)O)(C)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H74Cl3N9O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1471.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213997-73-0 | |

| Record name | Norvancomycin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213997730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORVANCOMYCIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV842925ZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。